Aplaviroc hydrochloride is synthesized from various organic precursors through complex chemical reactions. Its classification as a CCR5 antagonist places it within a category of drugs that inhibit the CCR5 receptor on the surface of certain immune cells, which HIV uses to enter and infect these cells.
The synthesis of aplaviroc hydrochloride involves several key steps:
These steps often utilize advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high yields and purity levels .
The molecular formula for aplaviroc hydrochloride is , with a molecular weight of approximately 577.722 g/mol . The structure features a complex arrangement that includes:
The structural configuration plays a crucial role in its interaction with biological targets, particularly the CCR5 receptor.
Aplaviroc hydrochloride can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
Aplaviroc hydrochloride functions primarily by binding noncompetitively and allosterically to the CCR5 receptor on human immune cells. This binding alters the receptor's conformation, effectively blocking HIV from attaching and entering the cell. The mechanism involves interference with critical signaling pathways necessary for HIV entry, thereby inhibiting viral replication .
Aplaviroc hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation as a therapeutic agent .
Aplaviroc hydrochloride has been investigated for various scientific applications:
Despite its discontinuation in clinical trials due to safety concerns, aplaviroc hydrochloride remains an important compound in medicinal chemistry research focused on HIV treatment strategies.
Aplaviroc (APL) binds the CCR5 receptor—a class A G protein-coupled receptor (GPCR)—within a hydrophobic transmembrane pocket formed by helices III, V, VI, and VII. Unlike orthosteric inhibitors, APL acts as a negative allosteric modulator, inducing conformational rearrangements that destabilize the receptor's affinity for HIV-1 gp120. This allostery prevents the V3 loop of gp120 from engaging CCR5 after initial CD4 attachment, thereby blocking viral fusion [1] [9].
Key structural shifts include:
Table 1: Allosteric Effects of CCR5 Antagonists on Ligand Binding
Compound | Effect on CCL5 Binding | Effect on HIV-1 Entry | G Protein Coupling Dependence |
---|---|---|---|
Aplaviroc | Inhibits (coupled state); Enhances (uncoupled) | Blocked | Yes |
Maraviroc | Uniformly inhibits | Blocked | Minimal |
Vicriviroc | Uniformly inhibits | Blocked | Minimal |
APL’s binding specificity is governed by non-covalent interactions with 18 residues in the CCR5 transmembrane cavity. Critical interactions include:
APL exhibits multi-step binding kinetics characterized by rapid initial association (k₁ ~ 10⁵ M⁻¹min⁻¹) followed by slow conformational rearrangement to a stabilized complex (R'A):
CCR5 + APL ⇄ (RA) → R'A
Table 2: Kinetic Parameters of CCR5 Antagonists
Parameter | Aplaviroc | Maraviroc | Vicriviroc |
---|---|---|---|
Kₐ (nM) | 0.10 ± 0.02 | 0.18 ± 0.02 | 0.40 ± 0.02 |
t₁/₂ (h) | 24.0 ± 3.6 | 7.5 ± 0.7 | 12.0 ± 1.2 |
k₋₂ (min⁻¹) | 1.2 × 10⁻³ | 2.5 × 10⁻³ | 1.0 × 10⁻³ |
Property | Aplaviroc | Maraviroc | Vicriviroc |
---|---|---|---|
Binding Site | Transmembrane cavity (helices III-VII) | Similar to APL | Similar to APL |
Key Residues for Binding | Phe-109³·³³, Tyr-251⁶·⁵¹, Glu-283⁷·³⁹ | Asp-²·⁶³, Trp-⁶·⁴⁸ | Trp-⁶·⁴⁸, Glu-283⁷·³⁹ |
Dissociation Half-life (t₁/₂) | 24 h | 7.5 h | 12 h |
Effect on CCR5 Conformation | Locks inactive state; modulates chemokine binding | Uniform inhibition | Uniform inhibition |
Resistance Mutations in V3 | S306R, H308P, A316V | No consistent pattern | E298K, Y318F |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7